molecular formula C8H12N4O B1461337 1-(1H-pyrazole-4-carbonyl)piperazine CAS No. 1154939-26-0

1-(1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B1461337
CAS No.: 1154939-26-0
M. Wt: 180.21 g/mol
InChI Key: SFBOJMLCSCJNBG-UHFFFAOYSA-N
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Description

1-(1H-Pyrazole-4-carbonyl)piperazine is a chemical compound of interest in medicinal and organic chemistry research, integrating two privileged pharmacophores: a pyrazole ring and a piperazine moiety . The pyrazole heterocycle is a five-membered ring with two adjacent nitrogen atoms and is a cornerstone structure in numerous bioactive molecules . It forms the core of several commercial drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant, demonstrating the scaffold's versatility . Piperazine is a common feature in pharmaceuticals, often employed to fine-tune properties like solubility and bioavailability, and to serve as a linker or backbone . The conjugation of these two structures in a single molecule makes this compound a valuable bifunctional building block. Researchers utilize this compound as a synthetic intermediate for the development of novel molecules with potential pharmacological activities. Such conjugates are frequently explored in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates . While the specific mechanism of action for this base compound is not defined, its value lies in its utility as a precursor for creating more complex, target-specific molecules. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

1154939-26-0

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

piperazin-1-yl(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C8H12N4O/c13-8(7-5-10-11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11)

InChI Key

SFBOJMLCSCJNBG-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CNN=C2

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNN=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituent/Functional Group Key Biological Activity Reference
1-(4-Chlorobenzhydryl)piperazine Benzhydryl + benzoyl Cytotoxic (IC₅₀: 5–20 µM on cancer cells)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl 5-HT₁B receptor agonist
1-(2-Pyridyl)piperazine Pyridyl Peptide derivatization (94% yield)
1-[(1-Methylpyrazol-4-yl)methyl]piperazine Pyrazole-methylene Structural analog; uncharacterized
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate Pyrazole-carbonyl + fluorobenzamido Potential antibacterial/anticancer (inferred)

Anticancer Activity

  • Benzoyl Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g ) showed cytotoxicity against multiple cancer cell lines (IC₅₀: 5–20 µM) . The benzoyl group enhances lipophilicity, aiding membrane penetration.
  • Sulfonamide Derivatives : Piperazine-linked 5-phenyl-1,3-thiazole-4-sulfonamides exhibited moderate antitumor activity (e.g., 14h , IC₅₀: ~50 µM) . The sulfonamide group may improve solubility but reduce potency compared to acyl derivatives.

Antimicrobial Activity

  • 1-(Substituted phenyl)piperazines : Antibacterial activity against Gram-positive bacteria (MIC: 4–16 µg/mL) was observed, with bulky substituents reducing potency .
  • Carboxylic Acid Derivatives : Compounds with carboxyl groups (e.g., 4a–g ) showed salt-bridge interactions with Mg²⁺ in DNA topoisomerase II, enhancing antibacterial effects .

Neurological Activity

  • 5-HT Receptor Selectivity : 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) is 65-fold selective for 5-HT₁B over 5-HT₁A receptors, while spiperone is >100-fold selective for 5-HT₁A . The pyrazole-carbonyl group in 1-(1H-pyrazole-4-carbonyl)piperazine may alter receptor affinity due to its planar structure and electron-withdrawing effects.

Preparation Methods

Synthesis of Pyrazole Derivatives

The pyrazole nucleus is commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . This method is well-established and allows for diverse substitution patterns on the pyrazole ring.

  • Cyclocondensation with 1,3-diketones:
    Hydrazine or substituted hydrazines react with 1,3-diketones under reflux in ethanol or other solvents to afford pyrazole derivatives with high yields. For example, phenylhydrazine condenses with ethyl acetoacetate to form 1-phenyl-3-methyl-pyrazole derivatives efficiently, often catalyzed by nano-ZnO or under acidic conditions to improve yield and selectivity.

  • Reaction conditions:
    Typical conditions involve refluxing in ethanol for 2–3 hours, sometimes with acid catalysts (e.g., HCl) or in aprotic solvents like dimethylacetamide for regioselectivity control.

  • Regioselectivity:
    The reaction can yield regioisomers, but optimized conditions (choice of solvent, temperature, and acid additives) can favor the desired isomer.

Coupling Pyrazole-4-Carboxylic Acid with Piperazine

Once the pyrazole-4-carboxylic acid or its protected derivatives are obtained, the next step is coupling with piperazine.

  • Activation of the carboxylic acid:
    The acid is converted to an activated intermediate, such as an acid chloride or anhydride, or reacted directly using coupling reagents.

  • Coupling reagents:
    Commonly used reagents include Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent to facilitate amide bond formation.

  • Reaction conditions:
    The coupling is typically performed in tetrahydrofuran (THF) at 40–60 °C with organic bases like pyridine or triethylamine to neutralize the acid formed and drive the reaction to completion.

  • Work-up:
    After reaction completion, the mixture is neutralized, extracted, and purified by recrystallization or chromatography.

Representative Preparation Procedure (Based on Patent CN103275010A)

Step Reagents & Conditions Description Yield (%)
1 Compound IV + phenylhydrazine in fatty alcohol (C12-C18), water-retaining agent (anhydrous sodium sulfate, copper sulfate, or magnesium sulfate), reflux Formation of intermediate III by cyclocondensation Not specified
2 Intermediate III + tetrahydrofuran + condensation reagent (Lawesson, Davy, Japanese, or Belleau reagent) + organic base (pyridine or triethylamine), 40–60 °C Coupling to form compound II Not specified
3 Compound II + saturated hydrogen chloride/ethyl acetate, room temperature, overnight Hydrolysis and purification 86% (for compound I)
4 Hydrogenation of compound IB in ethanol with palladium carbon catalyst under pressure, room temperature, overnight Reduction step if required 80%

This method emphasizes environmentally friendly conditions, reasonable processing parameters, and high yields with low production costs and minimal waste.

Summary Table of Key Preparation Parameters

Parameter Details
Pyrazole synthesis Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds
Solvents for cyclocondensation Ethanol, aprotic solvents like DMF, NMP
Coupling reagents Lawesson reagent, Davy reagent, Japanese reagent, Belleau reagent
Organic bases Pyridine, triethylamine
Reaction temperature (coupling) 40–60 °C
Water-retaining agents Anhydrous sodium sulfate, copper sulfate, magnesium sulfate
Purification Extraction, recrystallization, filtration
Typical yields 80–90%

Additional Notes from Literature

  • The pyrazole ring's substitution pattern can be varied by selecting different hydrazine derivatives and 1,3-dicarbonyl compounds, allowing structural diversity.

  • Alternative methods such as dipolar cycloadditions and multicomponent reactions exist for pyrazole synthesis but are less commonly applied for this specific compound.

  • The coupling step's efficiency depends heavily on the choice of coupling reagent and base, with Lawesson and Belleau reagents showing good performance.

  • Reaction scale-up is feasible due to mild conditions and environmentally considerate reagents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(1H-pyrazole-4-carbonyl)piperazine?

The synthesis typically involves coupling pyrazole-4-carboxylic acid derivatives with piperazine under activating conditions. A common method uses CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM solvent system to facilitate click chemistry, as demonstrated in analogous triazole-linked piperazine derivatives . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Key parameters include stoichiometric ratios (e.g., 1.2 equiv. azide derivatives) and reaction monitoring via TLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry (MS). For example:

  • ¹H NMR identifies piperazine protons (δ 2.5–3.5 ppm) and pyrazole aromatic signals (δ 7.5–8.5 ppm).
  • IR confirms the carbonyl stretch (~1650–1700 cm⁻¹) and NH bands (~3200 cm⁻¹) . High-resolution MS (HRMS) ensures molecular weight accuracy (±5 ppm).

Q. What computational tools predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with targets like enzymes or receptors. For instance, pyrazole-piperazine hybrids show affinity for kinase domains via hydrogen bonding with catalytic residues . Pair docking results with in vitro assays (e.g., enzyme inhibition) to validate predictions.

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies often arise from solvent effects , stereochemical impurities , or assay variability . Mitigation strategies:

  • Re-synthesize compounds under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Apply multivariate statistical analysis to isolate critical variables (e.g., IC₅₀ vs. logP correlations) .

Q. What protocols optimize regioselectivity in pyrazole-piperazine conjugates?

Regioselectivity depends on:

  • Catalytic systems : Cu(I) catalysts favor 1,4-triazole adducts, while Ru-based systems alter regiochemistry .
  • Temperature : Lower temps (0–25°C) reduce side reactions.
  • Substituent effects : Electron-withdrawing groups on pyrazole direct coupling to specific positions .

Q. How to design experiments for stability profiling under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72h.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors and analyze metabolites via LC-MS .
  • Thermal stability : TGA/DSC to determine decomposition thresholds (>150°C typical for piperazine derivatives) .

Methodological Challenges and Solutions

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., acyl chlorides) before proceeding.
  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., sulfonylation) .
  • DoE (Design of Experiments) : Optimize variables like solvent polarity and catalyst loading .

Q. How to profile impurities in this compound batches?

  • HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted pyrazole acid or piperazine dimers).
  • Spiking experiments : Add reference standards to confirm impurity identity.
  • Crystallization : Recrystallize from ethanol/water to remove polar impurities .

Advanced Mechanistic Questions

Q. What molecular dynamics (MD) protocols elucidate target binding modes?

  • System setup : Solvate the compound-protein complex in TIP3P water, add counterions, and minimize energy.
  • Simulation parameters : 100 ns trajectories, NPT ensemble, 310 K temperature.
  • Analysis : Calculate RMSD, ligand-protein hydrogen bonds, and binding free energy (MM-PBSA) .

Q. How to correlate substituent effects with bioactivity in SAR studies?

  • QSAR models : Use descriptors like logP , polar surface area , and H-bond donors to predict activity trends.
  • Fragment-based design : Replace pyrazole with isosteres (e.g., imidazole) and compare IC₅₀ values .

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